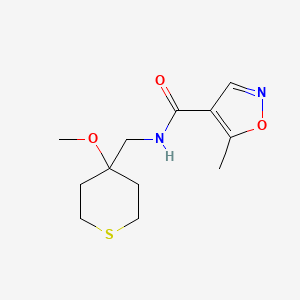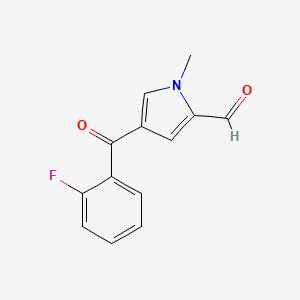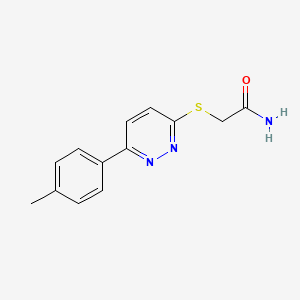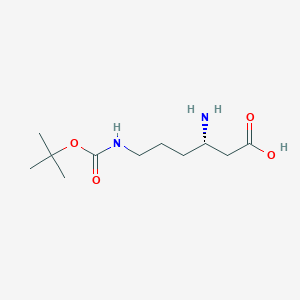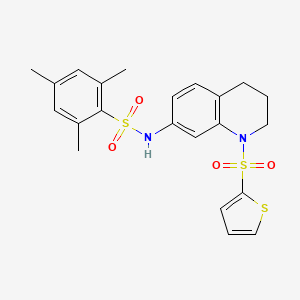
2,4,6-trimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-trimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H24N2O4S3 and its molecular weight is 476.62. The purity is usually 95%.
BenchChem offers high-quality 2,4,6-trimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-trimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- This compound is involved in the synthesis of various benzenesulfonamides, including tetrahydroisoquinoline derivatives, which are explored for their potential in pharmaceutical applications. For instance, Dayan et al. (2013) synthesized N-(Quinoline-8-yl-aryl)benzenesulfonamides and half-sandwich ruthenium complexes, demonstrating their use as efficient catalysts in transfer hydrogenation reactions (Dayan et al., 2013).
Pharmacological Potential
- Tetrahydroisoquinoline derivatives containing benzenesulfonamide moieties have been evaluated for their potential as human beta3 adrenergic receptor agonists, indicating their significant pharmacological interest. Parmee et al. (2000) identified certain derivatives as potent and selective agonists (Parmee et al., 2000).
Antitumor Activity
- There's a growing interest in exploring tetrahydroquinoline derivatives bearing sulfonamide moiety for antitumor applications. Alqasoumi et al. (2010) synthesized novel tetrahydroquinoline derivatives and evaluated them for their antitumor activity, showing some compounds to be more potent than the reference drug Doxorubicin (Alqasoumi et al., 2010).
Exploration in Carbonic Anhydrase Inhibition
- These compounds are investigated for their role as carbonic anhydrase inhibitors. Bruno et al. (2017) studied the interactions between human carbonic anhydrases and novel classes of benzenesulfonamides, identifying potential inhibitors with significant selectivity and potency (Bruno et al., 2017).
Molecular Interactions and Synthesis Processes
- The molecular interactions and synthesis processes involving benzenesulfonamide derivatives are a focal point of research. Studies like those conducted by Gul et al. (2016) examine the synthesis and bioactivity of these compounds, providing insights into their cytotoxicity and tumor-specificity (Gul et al., 2016).
Eigenschaften
IUPAC Name |
2,4,6-trimethyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S3/c1-15-12-16(2)22(17(3)13-15)30(25,26)23-19-9-8-18-6-4-10-24(20(18)14-19)31(27,28)21-7-5-11-29-21/h5,7-9,11-14,23H,4,6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWVKIVDCGZAJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

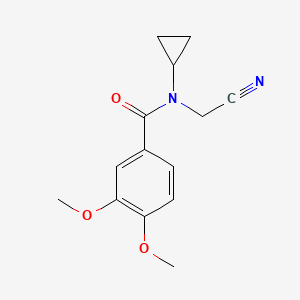
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B2612529.png)

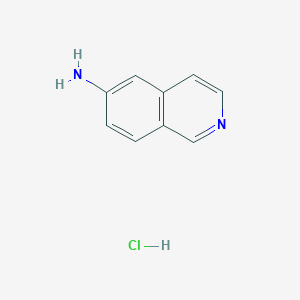
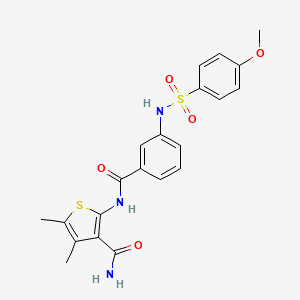
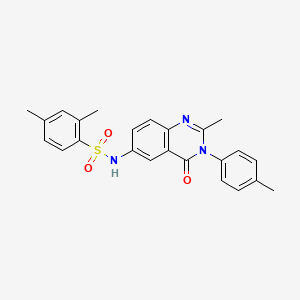

![N-(4-bromo-3-methylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2612539.png)
